2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic compound featuring a furan ring, an oxadiazole ring, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves multiple steps:
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Formation of the Furan-2-yl-1,2,4-oxadiazole Intermediate
Starting Materials: Furan-2-carboxylic acid, hydrazine hydrate, and a suitable dehydrating agent like phosphorus oxychloride (POCl₃).
Reaction Conditions: The reaction is carried out under reflux conditions to form the 1,2,4-oxadiazole ring.
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Alkylation Step
Starting Materials: The furan-2-yl-1,2,4-oxadiazole intermediate and 1,3-dibromopropane.
Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
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Cyclization to Isoindoline-1,3-dione
Starting Materials: The alkylated intermediate and phthalic anhydride.
Reaction Conditions: The reaction is conducted under reflux in a suitable solvent like acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
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Reduction
- The oxadiazole ring can be reduced using hydrogenation conditions with catalysts like palladium on carbon (Pd/C) to yield the corresponding amine.
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Substitution
- The isoindoline-1,3-dione moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with Pd/C.
Substitution: Amines, alcohols, bases like sodium hydride (NaH).
Major Products
Oxidation: Furan epoxides.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.
Antimicrobial Agents: Explored for its antimicrobial properties.
Industry
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism by which 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function to alter cellular signaling pathways.
DNA Intercalation: Binding to DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione: Similar structure but with a thiophene ring instead of a furan ring.
2-(3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione: Contains a pyridine ring, offering different electronic properties.
Uniqueness
Electronic Properties: The furan ring imparts unique electronic characteristics that can influence the compound’s reactivity and interaction with biological targets.
Biological Activity: The specific arrangement of functional groups can result in distinct biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-24-14)13-7-4-10-23-13/h1-2,4-7,10H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKVZVBWMHAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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